methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine
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Overview
Description
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted imidazoles . Another approach involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions, using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent containing an imidazole ring.
Clotrimazole: An antifungal medication with an imidazole structure.
Uniqueness
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methyl group, an ethyl chain, and a 1-methyl-1H-imidazole moiety. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions, is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that many imidazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of this compound, it was tested against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Microbial Strain | Zone of Inhibition (mm) |
---|---|
Methicillin-sensitive S. aureus (MSSA) | 18 |
Methicillin-resistant S. aureus (MRSA) | 15 |
E. coli | 20 |
P. aeruginosa | 12 |
K. pneumoniae | 14 |
The compound demonstrated notable activity against E. coli and MSSA, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies have shown that compounds containing imidazole rings can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Evaluation
In vitro assays were performed on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The results are detailed in Table 2.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 25 |
A549 (Lung Cancer) | 30 |
HepG2 (Liver Cancer) | 28 |
The IC50 values indicate that this compound exhibits moderate potency against these cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is likely attributed to its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions facilitated by the imidazole moiety. This interaction profile is crucial for its antimicrobial and anticancer activities .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-methyl-2-(3-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-8-4-3-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
CHOBYVFEIQROLG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=CN1C |
Origin of Product |
United States |
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